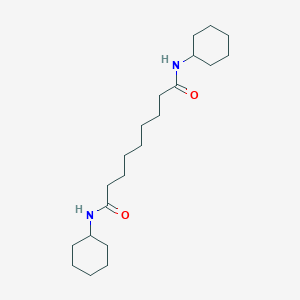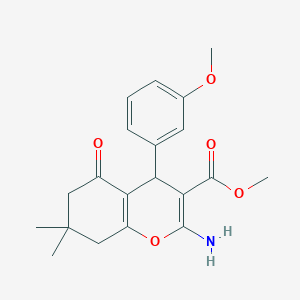![molecular formula C28H24N2O3S B464314 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide CAS No. 327070-28-0](/img/structure/B464314.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide, also known as SU6656, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized in 1999 by Sugen, a biotechnology company, and has since been used extensively in scientific research to study various cellular processes and diseases.
Wissenschaftliche Forschungsanwendungen
Antimicrobial, Antidepressant, and Anticonvulsant Properties
- A study conducted by Shruthi et al. (2015) synthesized a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides and found that these compounds exhibited antimicrobial, antidepressant, and anticonvulsant activities. The compounds showed a lower MIC value than the standard drug when tested for antimicrobial activity and displayed significant antidepressant and anticonvulsant activity (Shruthi et al., 2015).
Cytotoxic Activity
- Özlem Akgül et al. (2013) reported on a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, showing promising cytotoxic activity against various cell lines, including MCF7, A549, HeLa, and HEK293. The study emphasized that ortho substitutions on the N−phenyl ring resulted in more effective compounds on specific cell lines (Akgül et al., 2013).
Antioxidant Properties
- Research by Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. They found that most of the compounds exhibited considerable antioxidant activity, comparable to standards (Gopi & Dhanaraju, 2020).
Antiplasmodial Properties
- A study by Mphahlele et al. (2017) synthesized novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties. The compounds showed potential biological activity against the Plasmodium falciparum parasite (Mphahlele et al., 2017).
Anticancer Activity
- Eldeeb et al. (2022) investigated the cytotoxic effect of sulfonamide-derived isatins on hepatocellular carcinoma cell lines. They identified compounds with significant cytotoxicity and low toxicity in normal cells, suggesting potential for cancer management (Eldeeb et al., 2022).
Anti-Diabetic Potentials
- Abbasi et al. (2023) synthesized 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides and evaluated their anti-diabetic potentials. The compounds demonstrated weak to moderate inhibitory activities against the α-glucosidase enzyme, indicating potential therapeutic use for type-2 diabetes (Abbasi et al., 2023).
Wirkmechanismus
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . These activities can lead to various downstream effects, depending on the specific targets and the nature of their interaction with the compound.
Result of Action
Indole derivatives are known to have a wide range of biological effects, depending on their specific targets and mode of action . For example, some indole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .
Biochemische Analyse
Biochemical Properties
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against enzymes such as α-glucosidase . This interaction is significant as it can modulate metabolic pathways and influence cellular processes. The compound’s ability to bind with high affinity to multiple receptors further underscores its potential in therapeutic applications .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the modulation of signaling pathways and the regulation of gene expression, highlighting the compound’s potential in treating various diseases.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s indole nucleus allows it to bind with high affinity to multiple receptors, influencing their activity . This binding can result in the inhibition of specific enzymes, such as α-glucosidase, thereby modulating metabolic pathways . Additionally, the compound’s interaction with receptors can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although their stability may vary depending on the experimental conditions . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways . At higher doses, toxic or adverse effects may occur, underscoring the importance of dosage optimization in therapeutic applications. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced, providing valuable insights for its potential use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, its inhibitory activity against α-glucosidase can modulate carbohydrate metabolism, impacting glucose levels and energy production . These interactions highlight the compound’s potential in regulating metabolic processes and its therapeutic applications in metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s efficacy and safety, underscoring the importance of understanding its transport and distribution mechanisms for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity, highlighting the importance of subcellular targeting in therapeutic applications.
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3S/c31-28(27(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-24-15-17-25(18-16-24)34(32,33)30-20-19-21-9-7-8-14-26(21)30/h1-18,27H,19-20H2,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZTWPGFHKLQJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(2-{4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoyl}hydrazino)-4-oxobutanoate](/img/structure/B464249.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]butanamide](/img/structure/B464253.png)
![4-[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464255.png)
![Methyl 4-oxo-4-[2-(phenylacetyl)hydrazino]butanoate](/img/structure/B464267.png)
![N-(2,4-dimethylphenyl)-4-[2-(4-fluorobenzoyl)hydrazino]-4-oxobutanamide](/img/structure/B464268.png)
![4-[2-(2-chlorobenzoyl)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B464292.png)
![2-[(2-chlorophenyl)amino]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B464300.png)

![Methyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B464315.png)
![2-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B464336.png)
![4-Oxo-4-[N'-(thiophene-2-carbonyl)-hydrazino]-butyric acid](/img/structure/B464341.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B464347.png)
![6-amino-4-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B464351.png)